15-epi-LXA4 - 171030-11-8

15-epi-LXA4

Catalog Number: EVT-1180431
CAS Number: 171030-11-8
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

15-Epi-Lipoxin A4 (15-epi-LXA4) is a naturally occurring eicosanoid belonging to a class of specialized pro-resolving mediators (SPM). [, ] Eicosanoids are signaling molecules derived from the fatty acid arachidonic acid. [] SPMs, including 15-epi-LXA4, are generated during the resolution phase of inflammation and actively promote the return to tissue homeostasis. [, ]

15-Epi-LXA4 is structurally similar to lipoxin A4 (LXA4), differing only in the stereochemistry at the carbon 15 position. [, ] Unlike LXA4, which is produced enzymatically, 15-epi-LXA4 is primarily generated through the acetylation of cyclooxygenase-2 (COX-2) by aspirin. [, , , ] This unique biosynthesis pathway highlights the significant role of aspirin in inflammation resolution.

15-Epi-LXA4 exhibits potent anti-inflammatory and pro-resolving properties in various in vitro and in vivo models. [, , , , , , ] Its actions contribute to the resolution of inflammation by inhibiting neutrophil recruitment and activation, promoting macrophage phagocytosis of apoptotic cells, and dampening pro-inflammatory cytokine production. [, , , , , , ]

Future Directions
  • Development of stable analogs: Designing and synthesizing more stable and bioavailable analogs of 15-epi-LXA4 will be crucial for translating its therapeutic potential into clinical applications. []
  • Clinical trials: Conducting well-designed clinical trials is crucial to evaluate the safety and efficacy of 15-epi-LXA4 or its analogs in treating human diseases. [, ]
  • Personalized medicine: Exploring the potential for personalizing 15-epi-LXA4-based therapies by considering individual variations in its production and receptor expression. [, ]
Sources and Classification

Lipoxins are synthesized in vivo through complex biosynthetic pathways that often involve interactions between various cell types, such as leukocytes and platelets. The production of 15-epi-Lipoxin A4 is notably enhanced by aspirin, which acetylates cyclooxygenase-2 and shifts arachidonic acid metabolism towards lipoxin synthesis. This compound is categorized under eicosanoids, specifically as a member of the lipoxin family, which serves critical roles in modulating inflammatory responses and facilitating tissue repair.

Synthesis Analysis

The synthesis of 15-epi-Lipoxin A4 can be achieved through total organic synthesis or via enzymatic pathways triggered by aspirin treatment. The synthetic route typically involves:

  1. Starting Materials: Arachidonic acid or its derivatives.
  2. Enzymatic Conversion: Utilizing lipoxygenases (5-lipoxygenase and 12-lipoxygenase) to catalyze the formation of intermediate products.
  3. Epimerization: The transformation of Lipoxin A4 into its 15-epimeric form can occur during these enzymatic processes or through chemical methods that selectively modify the alcohol group at carbon 15.

For example, studies have demonstrated that low-dose aspirin can initiate the production of anti-inflammatory 15-epi-Lipoxin A4 by enhancing the activity of lipoxygenases involved in its biosynthesis .

Molecular Structure Analysis

The molecular structure of 15-epi-Lipoxin A4 is characterized by:

  • Chemical Formula: C20H32O4
  • Molecular Weight: Approximately 336.47 g/mol
  • Structural Features:
    • Contains four hydroxyl groups at positions 5, 6, 15, and a double bond between carbons 7 and 8.
    • The stereochemistry at carbon 15 is crucial for its biological activity; it possesses an R configuration compared to the S configuration in native Lipoxin A4.

This stereochemical distinction affects its receptor binding affinity and biological function, particularly in modulating inflammatory responses .

Chemical Reactions Analysis

15-epi-Lipoxin A4 participates in several significant chemical reactions:

  1. Binding to Receptors: It acts on G-protein coupled receptors such as formyl peptide receptor 2 (FPR2) and GPR120, initiating anti-inflammatory signaling pathways.
  2. Inhibition of Neutrophil Migration: It inhibits polymorphonuclear leukocyte (PMN) adhesion and transmigration, thus playing a critical role in resolving inflammation.
  3. Metabolism: The compound can undergo further enzymatic transformations leading to biologically inactive metabolites like 15-oxo-lipoxins.

The potency of these reactions can vary based on the cellular environment and the presence of other mediators .

Mechanism of Action

The mechanism of action for 15-epi-Lipoxin A4 involves:

  1. Receptor Activation: Upon binding to specific receptors (e.g., FPR2), it activates intracellular signaling cascades that promote anti-inflammatory responses.
  2. Inhibition of Inflammatory Cell Functions: It downregulates neutrophil functions such as chemotaxis and degranulation, contributing to the resolution phase of inflammation.
  3. Gene Expression Modulation: It influences gene expression related to inflammation resolution and tissue repair processes.

Research indicates that this compound enhances macrophage polarization towards an anti-inflammatory phenotype while also promoting clearance mechanisms for apoptotic cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 15-epi-Lipoxin A4 include:

  • Appearance: Typically exists as a colorless to pale yellow oily liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and air; requires careful handling to maintain stability during storage.

These properties are essential for its application in experimental settings and therapeutic formulations .

Applications

15-epi-Lipoxin A4 has several scientific applications:

  1. Therapeutic Potential: Investigated for its role in treating inflammatory diseases, including cardiovascular conditions, due to its ability to resolve inflammation effectively.
  2. Research Tool: Used in studies examining the mechanisms of inflammation resolution and immune modulation.
  3. Drug Development: Potentially serves as a lead compound for developing new anti-inflammatory drugs that mimic its actions without the side effects associated with traditional non-steroidal anti-inflammatory drugs.

Recent studies have highlighted its efficacy in models of myocardial infarction, where it aids in reducing renal inflammation and improving cardiac function post-injury .

Introduction to Lipoxin A4, 15-epi

Historical Discovery and Classification as a Specialized Pro-Resolving Mediator

The lipoxin family emerged from pioneering research in 1984, when Charles Serhan, Mats Hamberg, and Bengt Samuelsson identified lipoxin A4 and lipoxin B4 as novel trihydroxytetraene-containing eicosanoids derived from arachidonic acid. This discovery revealed a new class of lipid mediators generated through lipoxygenase interactions, initially observed in stimulated human neutrophils [2]. The aspirin connection was uncovered later when studies demonstrated that acetylation of cyclooxygenase 2 by aspirin redirects its enzymatic activity to synthesize 15-hydroxyeicosatetraenoic acid (15-HETE) in the 15R configuration. This 15R-HETE serves as a precursor for transcellular biosynthesis via 5-lipoxygenase in leukocytes, ultimately yielding the 15-epimer of lipoxin A4 (15-epi-lipoxin A4) [5] [7]. Due to its unique biosynthetic pathway triggered by aspirin, 15-epi-lipoxin A4 is often termed "aspirin-triggered lipoxin" (ATL). Rigorous biochemical and functional studies led to its classification as a specialized pro-resolving mediator—a family of endogenous compounds that actively terminate inflammation, reduce neutrophil infiltration, stimulate macrophage phagocytosis, and promote tissue regeneration. This classification underscores its role within the resolution phase of inflammation, distinct from immunosuppression [3] [7].

Structural and Functional Distinction from Native Lipoxin A4

The structural divergence between native lipoxin A4 and 15-epi-lipoxin A4 centers on the chiral configuration of the carbon-15 hydroxyl group. Native lipoxin A4 possesses a 15S hydroxyl moiety, whereas aspirin-triggered 15-epi-lipoxin A4 exhibits a 15R configuration due to the stereospecificity of aspirin-acetylated cyclooxygenase 2 [2] [6]. This single stereochemical alteration profoundly influences biochemical stability, receptor interactions, and metabolic fate:

  • Metabolic Stability: The 15R configuration confers resistance to enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase, which rapidly dehydrogenates native lipoxin A4 (15S) to inactive 15-oxo-metabolites. This extends the half-life and bioavailability of 15-epi-lipoxin A4 in inflammatory microenvironments [2] [6].
  • Receptor Specificity: Both isomers activate the formyl peptide receptor 2 (FPR2/ALX), a G-protein-coupled receptor expressed on neutrophils, monocytes, and epithelial cells. However, 15-epi-lipoxin A4 demonstrates enhanced potency and duration of FPR2 activation due to its metabolic stability. Additionally, it uniquely modulates other receptors like GPR120 (promoting pro-resolving actions) while inhibiting GPR40 on macrophages [3] [4].
  • Electrophilic Signaling: Unlike native lipoxin A4, 15-epi-lipoxin A4 can be metabolized to electrophilic keto-intermediates (e.g., 15-oxo-LXA4), which covalently modify nucleophilic cysteine residues in regulatory proteins like Keap1. This activates redox-sensitive transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing antioxidant gene expression—a mechanism distinct from canonical receptor signaling [1].

Table 1: Structural and Functional Comparison of Lipoxin A4 and 15-epi-Lipoxin A4

CharacteristicNative Lipoxin A415-epi-Lipoxin A4
C15 Hydroxyl Configuration15S15R
Primary Biosynthetic PathwayTranscellular 5-LO/15-LOAspirin-acetylated COX-2 + 5-LO
Inactivation by 15-PGDHRapid (high susceptibility)Slow (high resistance)
Core Receptor TargetFormyl Peptide Receptor 2 (FPR2)Formyl Peptide Receptor 2 (FPR2)
Unique ActionsLimited Nrf2 activationRobust Nrf2 activation; GPR120 modulation

Role in Inflammation Resolution and Homeostasis

15-epi-Lipoxin A4 operates through multiple coordinated mechanisms to resolve inflammation and restore tissue integrity:

  • Leukocyte Regulation: In acute inflammation models (e.g., zymosan-induced peritonitis), 15-epi-lipoxin A4 initially primes controlled neutrophil recruitment—essential for pathogen clearance—followed by accelerated neutrophil apoptosis and clearance via macrophages. This biphasic action prevents persistent neutrophil infiltration that causes collateral tissue damage [3] [4].
  • Macrophage Reprogramming: 15-epi-Lipoxin A4 polarizes macrophages toward a pro-resolving phenotype (M2), enhancing phagocytosis of apoptotic neutrophils and cellular debris. It simultaneously inhibits pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and promotes release of resolving mediators like transforming growth factor beta. This switches the inflammatory milieu from destructive to reparative [3] [6].
  • Organ Protection: In myocardial infarction models, 15-epi-lipoxin A4 reduces infarct expansion, suppresses left ventricular remodeling, and improves ejection fraction by >18%. It attenuates secondary organ injury (e.g., renal dysfunction post-MI) by reducing plasma creatinine and neutrophil gelatinase-associated lipocalin, biomarkers of kidney stress [4].
  • Coagulation-Inflammation Crosstalk: 15-epi-Lipoxin A4 inhibits tumor necrosis factor alpha-induced tissue factor expression in endothelial cells—a key initiator of coagulation—by suppressing phosphoinositide 3-kinase/AKT/nuclear factor kappa B signaling. This uncouples inflammation from thrombogenesis, critical in conditions like atherosclerosis [8].
  • Oxidative Stress Modulation: Via Nrf2 activation, 15-epi-lipoxin A4 upregulates heme oxygenase 1, NAD(P)H quinone dehydrogenase 1, and other antioxidant enzymes, mitigating oxidative stress in reperfusion injury and chronic inflammation [1] [5].

Table 2: Key Research Findings on 15-epi-Lipoxin A4 in Disease Models

Experimental ModelKey FindingsMechanistic InsightSource
Myocardial Infarction (Mouse)Improved ejection fraction; reduced lung/renal inflammationFPR2-dependent neutrophil clearance; GPR120 activation [3] [4]
Endothelial Cells (HUVECs)Suppression of TNF-α-induced tissue factorInhibition of PI3K/AKT/NF-κB pathway [8]
Hind-Limb Ischemia-ReperfusionReduced lung neutrophil infiltration; organ protectionActivation of Nrf2 antioxidant genes [6]
Aspirin-Treated PleuritisIncreased nitric oxide production; inhibited leukocyte-endothelial adhesion15-epi-LXA4 → eNOS/iNOS → NO [5]

Properties

CAS Number

171030-11-8

Product Name

Lipoxin A4, 15-epi

IUPAC Name

(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1

InChI Key

IXAQOQZEOGMIQS-JEWNPAEBSA-N

SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Synonyms

15-epi-lipoxin A4
15-epi-LXA4
5,6,15-tri-HETE
5,6,15-triHETE
5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
lipoxin A4
LXA4

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.